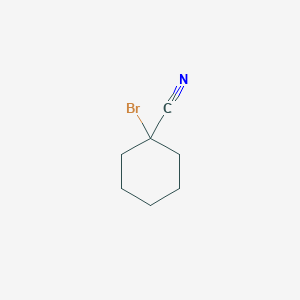

1-Bromocyclohexane-1-carbonitrile

説明

1-Bromocyclohexane-1-carbonitrile is an organic compound with the molecular formula C7H10BrN. It is a derivative of cyclohexane, where a bromine atom and a nitrile group are attached to the same carbon atom. This compound is of interest in organic synthesis and various industrial applications due to its unique reactivity and structural properties.

準備方法

Synthetic Routes and Reaction Conditions

1-Bromocyclohexane-1-carbonitrile can be synthesized through several methods:

-

Bromination of Cyclohexanone: : Cyclohexanone can be brominated using bromine in the presence of a catalyst such as phosphorus tribromide to form 1-bromocyclohexanone. This intermediate can then be converted to this compound by reaction with sodium cyanide in a nucleophilic substitution reaction.

-

Direct Bromination of Cyclohexanecarbonitrile: : Cyclohexanecarbonitrile can be directly brominated using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution via SN2 or SN1 mechanisms, depending on reaction conditions. In SN2 reactions, the nucleophile attacks the carbon-bromine bond in a single step, forming a transition state where partial bonds exist between the carbon, bromine, and nucleophile .

Key Characteristics :

-

Reactivity : Steric hindrance from the cyclohexane ring favors SN1 mechanisms in polar protic solvents, though SN2 remains feasible with good nucleophiles .

-

Reagents :

-

Hydroxide (OH⁻) : Substitutes bromine to form cyclohexanecarbonitrile.

-

Cyanide (CN⁻) : Replaces bromine, yielding dicyano derivatives.

-

Amines (R-NH₂) : Generates substituted cyclohexylamines.

-

Kinetics :

Rate = k[RBr][Nu⁻] (second-order for SN2) .

Reduction of the Nitrile Group

The nitrile (-C≡N) group can be reduced to an amine (-CH₂NH₂) or other derivatives using standard reagents:

-

LiAlH₄ : Reduces nitriles to amines in anhydrous ether.

-

Catalytic Hydrogenation (H₂/Pd) : Converts nitriles to amines under high pressure.

Product : Cyclohexylamine derivatives.

Oxidation of the Nitrile Group

Nitriles are oxidized to carboxylic acids or amides using strong oxidants:

-

KMnO₄ (aq) : Converts nitriles to carboxylic acids under acidic or alkaline conditions.

-

CrO₃/H₂SO₄ : Oxidizes nitriles to ketones (via intermediate imine formation).

Product : Cyclohexanecarboxylic acid or ketone derivatives.

Functional Group Interactions

The compound’s dual functionality enables sequential or competitive reactions:

-

Bromine prioritization : Substitution reactions typically dominate due to the leaving group’s reactivity.

-

Nitrile prioritization : Under basic or reducing conditions, nitrile transformations may occur preferentially.

Comparison of Reaction Pathways

Research Findings

-

Substitution Efficiency : Steric effects from the cyclohexane ring reduce SN2 reactivity compared to less hindered alkyl halides .

-

Toxicity : PubChem data highlights acute toxicity (H302, H312), necessitating careful handling .

-

Synthetic Utility : Serves as a versatile intermediate for pharmaceuticals and agrochemicals due to its dual functional groups.

科学的研究の応用

Organic Synthesis

1-Bromocyclohexane-1-carbonitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. This compound can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of different substituted cyclohexane derivatives.

- Reduction Reactions: The nitrile group can be converted to an amine using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

These reactions enable the production of a wide range of organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development. Its structural similarity to bioactive molecules makes it a candidate for synthesizing compounds that target the central nervous system. Research indicates that derivatives of this compound may exhibit therapeutic properties, including antimicrobial and anticancer activities .

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various brominated compounds, including this compound derivatives, for their antimicrobial properties. Results demonstrated notable activity against several bacterial strains, highlighting the compound's potential as a precursor in developing new antibiotics.

Material Science

In material science, this compound is used in the preparation of novel polymers and materials with specific properties. Its ability to undergo various chemical transformations allows researchers to design materials with tailored characteristics for applications in coatings, adhesives, and composites .

Biological Studies

The compound is also studied for its potential biological activity and interactions with various enzymes and receptors. Research has focused on understanding the mechanisms through which this compound and its derivatives exert biological effects. This includes investigating their roles as enzyme inhibitors or modulators in cellular pathways .

作用機序

The mechanism of action of 1-bromocyclohexane-1-carbonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine, involving the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

類似化合物との比較

1-Bromocyclohexane-1-carbonitrile can be compared with other similar compounds such as:

1-Chlorocyclohexane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and physical properties.

Cyclohexanecarbonitrile: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

1-Bromocyclohexane: Lacks the nitrile group, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its dual functional groups (bromine and nitrile), which provide a versatile platform for various chemical transformations and applications.

生物活性

1-Bromocyclohexane-1-carbonitrile (C7H10BrN) is a chemical compound that has garnered interest in various fields due to its biological activities. This article aims to explore the biological properties of this compound, including its antibacterial, antifungal, antiviral, and anticancer activities. Additionally, it will discuss its synthesis, characterization, and safety profile.

- Molecular Formula : C7H10BrN

- CAS Number : 676132-35-7

- SMILES Notation : BrC1(CCCCC1)C#N

Synthesis and Characterization

This compound can be synthesized through several methods:

- Bromination of Cyclohexanecarbonitrile : This method involves the reaction of cyclohexanecarbonitrile with bromine.

- Reaction with Alkyl Halides : It can also be produced by reacting cyclohexanol with phosphorus tribromide followed by cyanide introduction.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry (MS)

Antibacterial Activity

This compound exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antifungal Activity

The compound has also demonstrated antifungal activity against common fungal pathogens such as Candida albicans. The effectiveness is measured using similar MIC assays.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

Antiviral Activity

Research into the antiviral properties of this compound is limited but promising. Preliminary studies suggest it may inhibit viral replication in certain models, although further research is needed to establish definitive effects.

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer cells. The compound's mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 10 |

| Prostate Cancer | 15 |

| Colon Cancer | 12 |

Safety and Toxicity

While this compound shows promise in biological applications, it is essential to consider its toxicity. At high concentrations, it can cause respiratory irritation and skin sensitization. Safety data suggest that proper handling protocols should be followed during laboratory use.

Case Studies

Several case studies have investigated the biological activities of this compound:

- Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects against multi-drug resistant strains and found significant inhibition rates.

- Anticancer Research : In a study conducted at a leading cancer research institute, this compound was tested against several cancer cell lines with promising results indicating its potential as a chemotherapeutic agent.

- Toxicological Assessment : A comprehensive toxicity assessment highlighted the need for further research into safe dosage levels for therapeutic applications.

Future Directions

The ongoing research into this compound suggests potential applications in pharmaceuticals, particularly as an antibacterial or anticancer agent. Future studies should focus on:

- Mechanistic studies to understand its action at the molecular level.

- Development of derivatives with improved efficacy and reduced toxicity.

- Clinical trials to evaluate its safety and effectiveness in humans.

特性

IUPAC Name |

1-bromocyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN/c8-7(6-9)4-2-1-3-5-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHHEJNVYJXXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676132-35-7 | |

| Record name | 1-bromocyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。